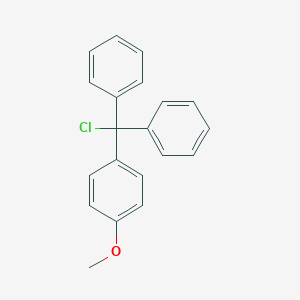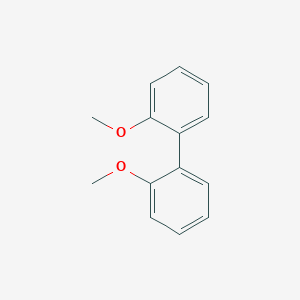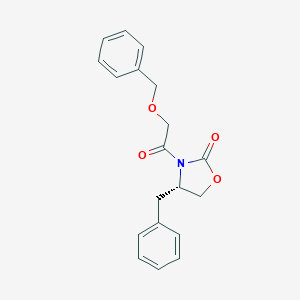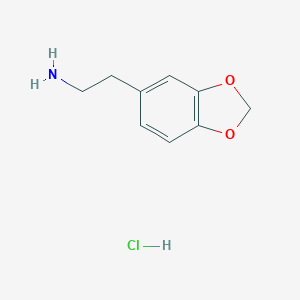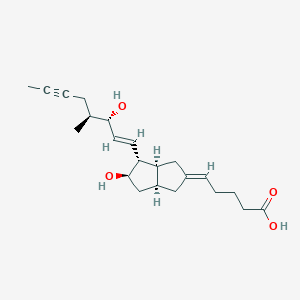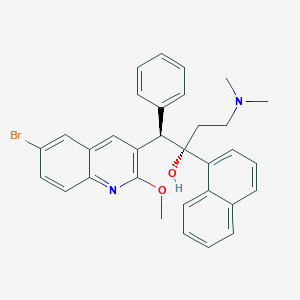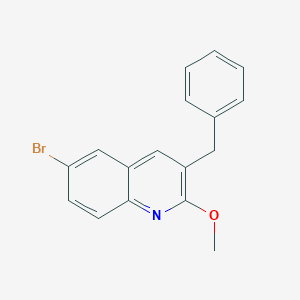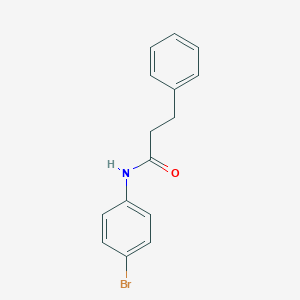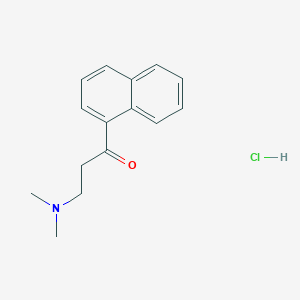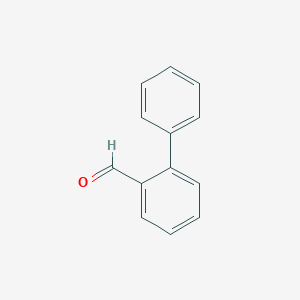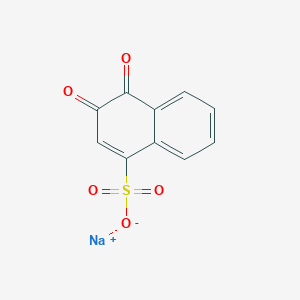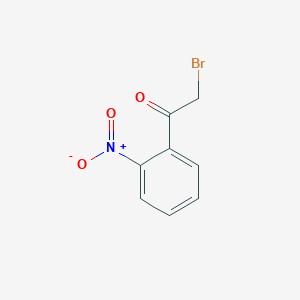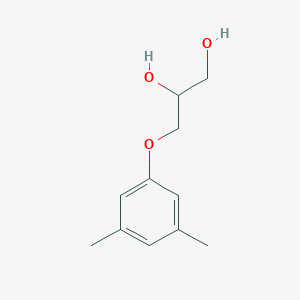
3-(3,5-二甲基苯氧基)丙烷-1,2-二醇
描述
3-(3,5-Dimethylphenoxy)propane-1,2-diol is a chemical compound with potential applications in various fields. The detailed analysis of this compound includes its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of similar compounds, like 1,3-bis(dimethylphosphino)propane (dmpp), involves oxidation processes and yields monomeric dioxygen complexes. This synthesis method could be relevant to 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Ohishi et al., 1986).
Molecular Structure Analysis
- The molecular structure of related compounds, like 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, shows weak C-H...O hydrogen bonds forming tetramers or dimers, indicating a similar possibility for the structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Low et al., 2002).
Chemical Reactions and Properties
- Related compounds, like 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, exhibit phase behavior and crystallization features, which can be indicative of the chemical reactions and properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).
Physical Properties Analysis
- The physical properties of similar compounds are characterized by their crystalline forms and stability. For instance, 3-(2,3-dimethylphenoxy)propane-1,2-diol forms various stable crystalline modifications depending on crystallization conditions, suggesting similar behavior for 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).
Chemical Properties Analysis
- The chemical properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol can be inferred from studies on similar compounds. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs highlights the influence of weak interactions on chemical properties, which may be relevant to the compound (Tewari et al., 2011).
科学研究应用
树脂的热稳定性:已经证明3-(9-咔唑基)丙烷-1,2-二醇能够提高不饱和聚酯树脂的热稳定性,提供了对热和热应力的改善抵抗力(Lubczak, 2013)。
药物合成:该化合物促进了外消旋混合物向单对映体的优先结晶,这对合成像美西利嗪这样的单对映体药物至关重要(Bredikhina et al., 2015)。
神经保护作用:这种化合物的衍生物DDPH在大鼠脑缺血中显示出保护作用,可能是由于其钙拮抗作用和超氧化物歧化酶活性增加所致(Qu et al., 2003)。
结晶研究:对3-(3,5-二甲基苯氧基)丙烷-1,2-二醇的各种衍生物的结晶进行了广泛研究,揭示了自发分辨对映体和晶体堆积行为的见解(Bredikhin et al., 2017)。
生理活性氨基醇的合成:从这种化合物衍生的非外消旋二甲基苯基甘油醚可用于合成对映纯的生理活性氨基醇及其衍生物(Bredikhina et al., 2019)。
理解木质素热解:与该化合物相关的1,2-二芳基丙烷-1,3-二醇型木质素模型化合物的热解有助于理解木质素中β-1亚基的热行为,导致苯甲醛和苯乙醛的形成(Kuroda et al., 2007)。
获得丙烯的绿色途径:与所讨论的化合物密切相关的1,2-丙二醇的脱氧脱水反应已被用于生产生物丙烯,为丙烯生产提供了更环保的途径(Scioli et al., 2020)。
安全和危害
属性
IUPAC Name |
3-(3,5-dimethylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282258 | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)propane-1,2-diol | |
CAS RN |
59365-66-1 | |
| Record name | 59365-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
